molecular formula C9H13N3O2 B13704886 3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid

3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid

Cat. No.: B13704886
M. Wt: 195.22 g/mol
InChI Key: WSKAFQKMEYHNLY-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its imidazo[1,5-a]pyrazine core, which is a fused bicyclic system, and a propanoic acid side chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino pyrimidine with suitable aldehydes to form intermediate compounds, which are then further reacted to yield the desired product . The reaction conditions often include refluxing in ethanol or other solvents to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid involves its ability to act as a linker in bifunctional molecules. In the context of PROTAC® development, the compound helps bring target proteins into proximity with E3 ubiquitin ligases, facilitating the ubiquitination and subsequent degradation of the target protein . This process involves the formation of a ternary complex, where the linker plays a crucial role in maintaining the correct orientation and distance between the protein and the ligase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid is unique due to its specific imidazo[1,5-a]pyrazine core, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the development of targeted protein degradation strategies and other applications where precise molecular interactions are required.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)2-1-8-11-6-7-5-10-3-4-12(7)8/h6,10H,1-5H2,(H,13,14)

InChI Key

WSKAFQKMEYHNLY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2CCC(=O)O)CN1

Origin of Product

United States

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